4-cyano-N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-fluorobenzamide is a complex organic compound with a molecular formula of C23H25FN4O2 and a molecular weight of 408.47 g/mol . This compound is characterized by the presence of a cyano group, a fluorobenzamide moiety, and a piperazine ring substituted with a 2,2-dimethylpropanoyl group. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-cyano-N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-fluorobenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine intermediate: The piperazine ring is first synthesized and then substituted with a 2,2-dimethylpropanoyl group.
Introduction of the fluorobenzamide moiety: The fluorobenzamide group is introduced through a nucleophilic substitution reaction.
Addition of the cyano group:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-cyano-N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-cyano-N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-fluorobenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyano-N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4-cyano-N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-fluorobenzamide can be compared with other similar compounds, such as:
4-cyano-4-(phenylcarbonothioylthio)pentanoic acid: This compound has a similar cyano group but differs in its overall structure and applications.
N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide: This compound has a similar piperazine ring but differs in the substituents on the benzamide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H25FN4O2 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
4-cyano-N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C23H25FN4O2/c1-23(2,3)22(30)28-12-10-27(11-13-28)18-7-5-17(6-8-18)26-21(29)19-9-4-16(15-25)14-20(19)24/h4-9,14H,10-13H2,1-3H3,(H,26,29) |
InChI Key |
CWZRCEHZHFQJTH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.